molecular formula C8H15NO9S B114399 N-Acetyl-D-galactosamine 6-sulfate CAS No. 157296-99-6

N-Acetyl-D-galactosamine 6-sulfate

Cat. No. B114399
M. Wt: 301.27 g/mol
InChI Key: WJFVEEAIYIOATH-JAJWTYFOSA-N
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Description

N-Acetyl-D-galactosamine 6-sulfate (GalNAc-6S) is used as a substrate to identify, differentiate, and characterize N-acetylgalactosamine sulfatase . It is used to study the rare autosomal recessive disorder Mucopolysaccharidosis IVA (MPS IVA) . This compound is encoded by the GALNS gene and is a lysosomal exohydrolase required for the degradation of the glycosaminoglycans keratan sulfate and chondroitin 6-sulfate .


Synthesis Analysis

The synthesis of N-Acetyl-D-galactosamine 6-sulfate involves several bioinformatics tools. The tertiary GALNS structure was modeled and used for molecular docking against galactose-6-sulfate, N-acetylgalactosamine-6-sulfate, keratan sulfate, chondroitin-6-sulfate, and the artificial substrate 4-methylumbelliferyl-β-D-galactopyranoside-6-sulfate .


Molecular Structure Analysis

The molecular structure of N-Acetyl-D-galactosamine 6-sulfate has been analyzed using computational tools. Mutations in the GALNS enzyme can produce structural alterations and changes in ligand affinity .


Chemical Reactions Analysis

The enzyme N-acetylgalactosamine-6-sulfatase catalyzes the chemical reaction of cleaving off the 6-sulfate groups of the N-acetyl-D-galactosamine 6-sulfate units of the macromolecule chondroitin sulfate and, similarly, of the D-galactose 6-sulfate units of the macromolecule keratan sulfate .


Physical And Chemical Properties Analysis

The optimal pH values of the N-acetylgalactosamine-6-sulfate sulfatase and galactose-6-sulfate sulfatase activities are pH 3.8–4.0, and the Km values are 8 and 13 μM, respectively .

Scientific Research Applications

1. Diagnostic and Therapeutic Applications in Mucopolysaccharidosis IVA

N-Acetyl-D-galactosamine 6-sulfate plays a significant role in the diagnosis and treatment of Mucopolysaccharidosis IVA (MPS IVA), a rare genetic disorder. It is a critical biomarker in the disease-specific accumulation of chondroitin sulfate in MPS IVA patients. The abundance of this compound is diagnostic for MPS IVA, and its quantification is essential in disease detection and monitoring the efficacy of enzyme replacement therapies (Lawrence et al., 2020).

2. Role in Cancer and Drug Development

N-Acetyl-D-galactosamine 6-sulfate is involved in O-glycosylation of proteins, a process linked to cancer development. The enzyme UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyl transferase-6, which uses N-Acetyl-D-galactosamine, has been upregulated in several types of cancer. This indicates potential applications in cancer biomarker development and as a target for novel anticancer therapies (Banford & Timson, 2016).

3. Genetic and Molecular Biology Research

N-Acetyl-D-galactosamine 6-sulfate is part of the galactose/N-acetylgalactosamine/N-acetylglucosamine 6-O-sulfotransferase gene family. These enzymes play vital roles in diverse biological processes like cartilage structure and lymphocyte homing. Understanding the genomic organization and chromosomal localization of these genes provides insight into their functional roles and potential applications in genetic research (Hemmerich et al., 2001).

4. Biochemical and Biomedical Research

In biochemical research, N-Acetyl-D-galactosamine 6-sulfate is a key substrate in the synthesis of complex glycoproteins and polysaccharides. Studies on the synthesis and modification of this compound contribute to our understanding of biochemical pathways and have implications in biomedical applications, such as drug delivery systems and the development of therapeutic agents (Santoyo-González et al., 2018).

5. Implications in Pharmaceutical and Nutraceutical Development

Research on N-Acetyl-D-galactosamine 6-sulfate and related compounds has significant implications in the pharmaceutical and nutraceutical industries. This includes the development of drugs for osteoarthritis and osteoarthrosis, as well as the assessment of pharmaceutical preparations for quality and efficacy (Santos et al., 2017).

Safety And Hazards

N-Acetyl-D-galactosamine 6-sulfate may be harmful if inhaled, may cause respiratory irritation, may be harmful in contact with skin, may cause moderate irritation, may cause eye irritation, and may be harmful if swallowed .

Future Directions

The introduction of N-acetylgalactosamine aided targeting technology has advanced the field profoundly and by now a dozen of N-acetylgalactosamine therapeutics for these indications have been approved for clinical use or have progressed to clinical trial stage 2 to 3 testing . This technology, in combination with major advances in oligonucleotide stability allows safe and durable intervention in targets that were previously deemed undruggable .

properties

IUPAC Name

[(2R,3R,4R,5R,6R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO9S/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H,14,15,16)/t4-,5-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFVEEAIYIOATH-JAJWTYFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)COS(=O)(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331482
Record name N-Acetyl-D-galactosamine 6-sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-D-galactosamine 6-sulfate

CAS RN

157296-99-6
Record name N-acetyl-beta-D-galactosamine 6-sulfate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02186
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Acetyl-D-galactosamine 6-sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
M Masue, K Sukegawa, T Orii… - The Journal of …, 1991 - academic.oup.com
… N-Acetylgalactosamine-6-sulfate sulfatase from human placenta was purified 33,600-fold using β-N-acetyl-D-galactosamine 6-sulfate-(l→4)-β-D-glucuronic acid-(l→3)-N-acetyl-D-[ 3 H]…
Number of citations: 81 academic.oup.com
ML Ho, WK Kuo, LJ Chu, IH Yeh, CW Fan… - Anticancer …, 2019 - ar.iiarjournals.org
… GALNS is a lysosomal enzyme involved in the hydrolysis of the 6-sulfate groups of the N-acetyl-D-galactosamine 6-sulfate units of chondroitin sulfate and of the D-galactose 6-sulfate …
Number of citations: 10 ar.iiarjournals.org
S Tomatsu, S Fukuda, M Masue, K Sukegawa… - Biochemical and …, 1991 - Elsevier
We cloned and sequenced a full-length cDNA of human placental N-acetylgalactosamine-6-sulfate sulfatase, the enzyme deficient in Morquio disease. The 2339-nucleotide sequence …
Number of citations: 190 www.sciencedirect.com
SJ Chin, JT Saville, BK McDermott, A Zankl… - JIMD …, 2020 - Wiley Online Library
… to generate the monosaccharide, N-acetyl-D-galactosamine 6-sulfate, which is the substrate … of oligosaccharides with terminal N-acetyl-D-galactosamine 6-sulfate residues. Presumably …
Number of citations: 5 onlinelibrary.wiley.com
R Lawrence, H Prill, PP Vachali, EG Adintori… - …, 2020 - academic.oup.com
… ) terminating with N-acetyl-D-galactosamine 6-sulfate, which … The abundance of N-acetyl-D-galactosamine 6-sulfate over … and measurement of N-acetyl-D-galactosamine 6-sulfate and …
Number of citations: 6 academic.oup.com
K Murata, Y Yokoyama - Analytical biochemistry, 1985 - Elsevier
Various under-sulfated, monosulfated, and over-sulfated chondroitin sulfate and dermatan sulfate isomers were analyzed in terms of disaccharide units before or after desulfation with …
Number of citations: 41 www.sciencedirect.com
RR Handrow, RW Lenz, RL Ax - Biochemical and biophysical research …, 1982 - Elsevier
… Chondroitin-6-sulfate (N-acetyl-D-galactosamine-6-sulfate, glucuronic acid) was a sodium salt purified from shark cartilage. Dermatan sulfate (N-acetyl-D-galactosamine-4-sulfate, …
Number of citations: 179 www.sciencedirect.com
K Murata, Y Horiuchi - Kidney and Blood Pressure Research, 1978 - karger.com
… the oversulfated DS in the kidney, as indicated in the present study, is different from that in aortic tissue: the latter comprising 2- or 3sulfo-iduronosyl-N-acetyl-D-galactosamine 6-sulfate f …
Number of citations: 11 karger.com
CH Johnson, AD Patterson, KW Krausz… - Radiation …, 2011 - meridian.allenpress.com
… This metabolite had an m/z ratio of 300.0394 [MH] − , but both N-acetyl-d-glucosamine-6-sulfate and N-acetyl-d-galactosamine-6-sulfate had the same retention time and fragmentation …
Number of citations: 112 meridian.allenpress.com
RA Gelman, J Blackwell - Connective Tissue Research, 1973 - Taylor & Francis
… This polysaccharide is a repeating disaccharide of a1 ternating p-( 1,4)-~-glucuronic acid and B-( 1,3)-N-acetyl-Dgalactosamine-6-sulfate residues; both the sulfate and carboxyl groups …
Number of citations: 40 www.tandfonline.com

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